molecular formula C10H20ClN B1460329 2-Cyclohexyl-2-methylazetidine hydrochloride CAS No. 2059938-24-6

2-Cyclohexyl-2-methylazetidine hydrochloride

Cat. No. B1460329
M. Wt: 189.72 g/mol
InChI Key: BKIVMIOCQNPILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-2-methylazetidine hydrochloride (2-CHM-HCl) is a synthetic organic compound that has been widely used in laboratory experiments due to its unique properties. It is a cyclic imine derivative that can be used as a reagent for various synthetic and analytical applications. The compound has also been studied for its potential applications in the medical field.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis and Characterization : Research has focused on the development of new synthetic routes and the characterization of compounds related to 2-Cyclohexyl-2-methylazetidine hydrochloride. For instance, studies have detailed scalable syntheses of related azetidine compounds, highlighting their potential for large-scale production due to good overall yields and high enantiomeric excess, which is crucial for applications in medicinal chemistry and drug development (Dowling et al., 2016).

Pharmacological Research

  • Antimicrobial and Anticancer Activities : Compounds structurally similar to 2-Cyclohexyl-2-methylazetidine hydrochloride have been investigated for their antimicrobial and anticancer properties. For example, a study synthesized new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles showing significant antimicrobial activity against various pathogens and cytotoxicity against cancer cell lines, suggesting the potential for developing new therapeutic agents (El-Sawy et al., 2013).

Materials Science

  • Polymer Synthesis : The research has extended into the synthesis of novel polymers using monomers related to 2-Cyclohexyl-2-methylazetidine hydrochloride. For example, a novel bischloride monomer containing cyclohexene moieties was used to prepare a new type of poly(aryl ether ketone) polymer. This polymer demonstrated high glass transition temperatures and solubility in various solvents at room temperature, indicating its potential for use in high-performance materials (Wang Jinyan, 2000).

properties

IUPAC Name

2-cyclohexyl-2-methylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-10(7-8-11-10)9-5-3-2-4-6-9;/h9,11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIVMIOCQNPILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)C2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-2-methylazetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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